![molecular formula C23H21N3O B2537339 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide CAS No. 899958-27-1](/img/structure/B2537339.png)

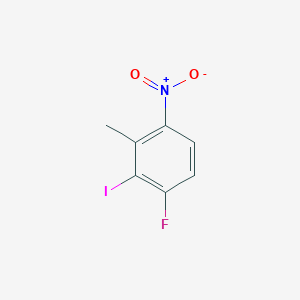

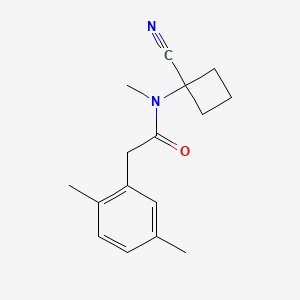

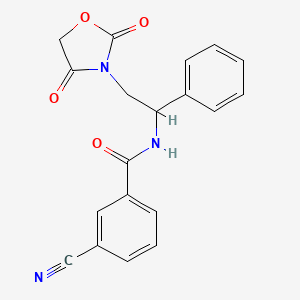

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide, also known as BIA, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising anticancer activity and is being studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Characterization

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide derivatives are primarily synthesized for various research applications, including drug precursor development and corrosion inhibition studies. One study involved the synthesis of nine drug precursors, focusing on their structural confirmation through 1H NMR, FTIR, MS, and elemental analysis. The acidity constants (pKa) of these derivatives were determined using UV spectroscopic studies, revealing that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings (Duran & Canbaz, 2013).

Antimicrobial and Anticancer Activities

These compounds have been evaluated for their potential in inhibiting microbial growth and cancer cell proliferation. A specific study synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, assessing their antitumor activity against various human tumor cell lines. Two compounds showed considerable anticancer activity against certain cancer cell lines, highlighting the therapeutic potential of these derivatives (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

In addition to biomedical applications, these derivatives have been explored as corrosion inhibitors for metals. A study synthesized three new heterocyclic benzimidazole derivatives and tested their inhibitory properties on carbon steel in acidic solutions. The results indicated mixed-type inhibition, with one derivative reaching up to 95% inhibition efficiency at certain concentrations. This suggests the potential of these compounds in protecting metals from corrosion in industrial settings (Rouifi et al., 2020).

Fluorescence Sensing

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been developed, exhibiting selective fluorescence sensitivity to benzaldehyde derivatives. This property makes these complexes suitable as fluorescence sensors for detecting specific chemicals, demonstrating the versatility of these compounds beyond biomedical applications (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c1-15-11-12-17(16(2)13-15)14-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOANJLDKYTKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

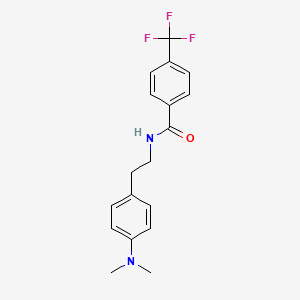

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)

![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)